

Spectroscopic Profile of meso-Ethambutol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Ethambutol, meso-

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This guide provides a comprehensive overview of the spectroscopic data for meso-ethambutol, an achiral stereoisomer of the antitubercular drug ethambutol. Designed for researchers, scientists, and professionals in drug development, this document outlines the expected spectroscopic characteristics based on its chemical structure and available data for ethambutol isomers. It also includes detailed experimental protocols for relevant analytical techniques.

Chemical Structure and Properties

meso-Ethambutol, chemically known as (2R,2'S)-2,2'-(ethylenediimino)dibutan-1-ol, is one of the three stereoisomers of ethambutol. Unlike the enantiomeric pair, (+)-(S,S)-ethambutol and (-)-(R,R)-ethambutol, the meso form is achiral due to a plane of symmetry.

Property	Value
IUPAC Name	(2S)-2-[2-[[[(2R)-1-hydroxybutan-2-yl]amino]ethylamino]butan-1-ol] [1]
Molecular Formula	C ₁₀ H ₂₄ N ₂ O ₂ [1] [2]
Molecular Weight	204.31 g/mol [1] [2]
Stereochemistry	Achiral (meso) [2]

Spectroscopic Data

While experimentally obtained spectra for pure meso-ethambutol are not widely published, the following sections detail the expected spectroscopic data based on its structure and data from general ethambutol analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Precise, experimentally verified NMR data for meso-ethambutol is not readily available in the public domain. However, based on its molecular structure, the following table outlines the anticipated proton (^1H) and carbon- 13 (^{13}C) NMR chemical shifts.

Table 1: Predicted NMR Data for meso-Ethambutol

¹ H NMR	Predicted Chemical Shift (ppm)	Multiplicity	Integration	Assignment
H-1	~3.5	m	4H	-CH ₂ OH
H-2	~2.5	m	2H	- CH(CH ₂ CH ₃)NH-
H-3	~1.4	m	4H	-CH ₂ CH ₃
H-4	~0.9	t	6H	-CH ₂ CH ₃
H-5	~2.7	s	4H	-NHCH ₂ CH ₂ NH-
-NH	Variable	br s	2H	Amine protons
-OH	Variable	br s	2H	Hydroxyl protons

¹³ C NMR	Predicted Chemical Shift (ppm)	Assignment
C-1	~65	-CH ₂ OH
C-2	~60	- CH(CH ₂ CH ₃)NH-
C-3	~25	-CH ₂ CH ₃
C-4	~10	-CH ₂ CH ₃
C-5	~50	-NHCH ₂ CH ₂ NH-

Note: Predicted values are based on standard chemical shift ranges for similar functional groups. Actual experimental values may vary depending on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy

An IR spectrum of meso-ethambutol would be expected to show characteristic absorption bands corresponding to its functional groups.

Table 2: Expected Infrared Absorption Bands for meso-Ethambutol

Functional Group	Expected Wavenumber (cm ⁻¹)	Intensity
O-H stretch (alcohol)	3200-3600	Strong, broad
N-H stretch (secondary amine)	3300-3500	Medium
C-H stretch (alkane)	2850-3000	Strong
C-O stretch (primary alcohol)	1000-1260	Strong
C-N stretch (amine)	1020-1250	Medium

Mass Spectrometry (MS)

Mass spectrometry of ethambutol, irrespective of the stereoisomer, typically involves electrospray ionization (ESI). The protonated molecule $[M+H]^+$ is observed, and fragmentation provides structural information.

Table 3: Mass Spectrometry Data for Ethambutol

Ion	m/z (mass-to-charge ratio)
$[M+H]^+$	205.2
Fragment Ion 1	116.1
Fragment Ion 2	88.1

Experimental Protocols

General NMR and IR Spectroscopy Protocols

While specific experimental conditions for meso-ethambutol are not published, a general approach for obtaining NMR and IR spectra for a similar compound is as follows:

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- **Sample Preparation:** Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆).
- **Instrumentation:** Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
- **Data Acquisition:** Acquire ¹H NMR and ¹³C NMR spectra at room temperature. Additional experiments such as COSY, HSQC, and HMBC can be performed to aid in signal assignment.
- **Data Processing:** Process the raw data using appropriate software to obtain the final spectra.

Infrared (IR) Spectroscopy:

- **Sample Preparation:** Prepare the sample as a KBr pellet or a thin film on a salt plate (e.g., NaCl or KBr).
- **Instrumentation:** Use a Fourier-Transform Infrared (FTIR) spectrometer.
- **Data Acquisition:** Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
- **Data Analysis:** Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Ethambutol Analysis

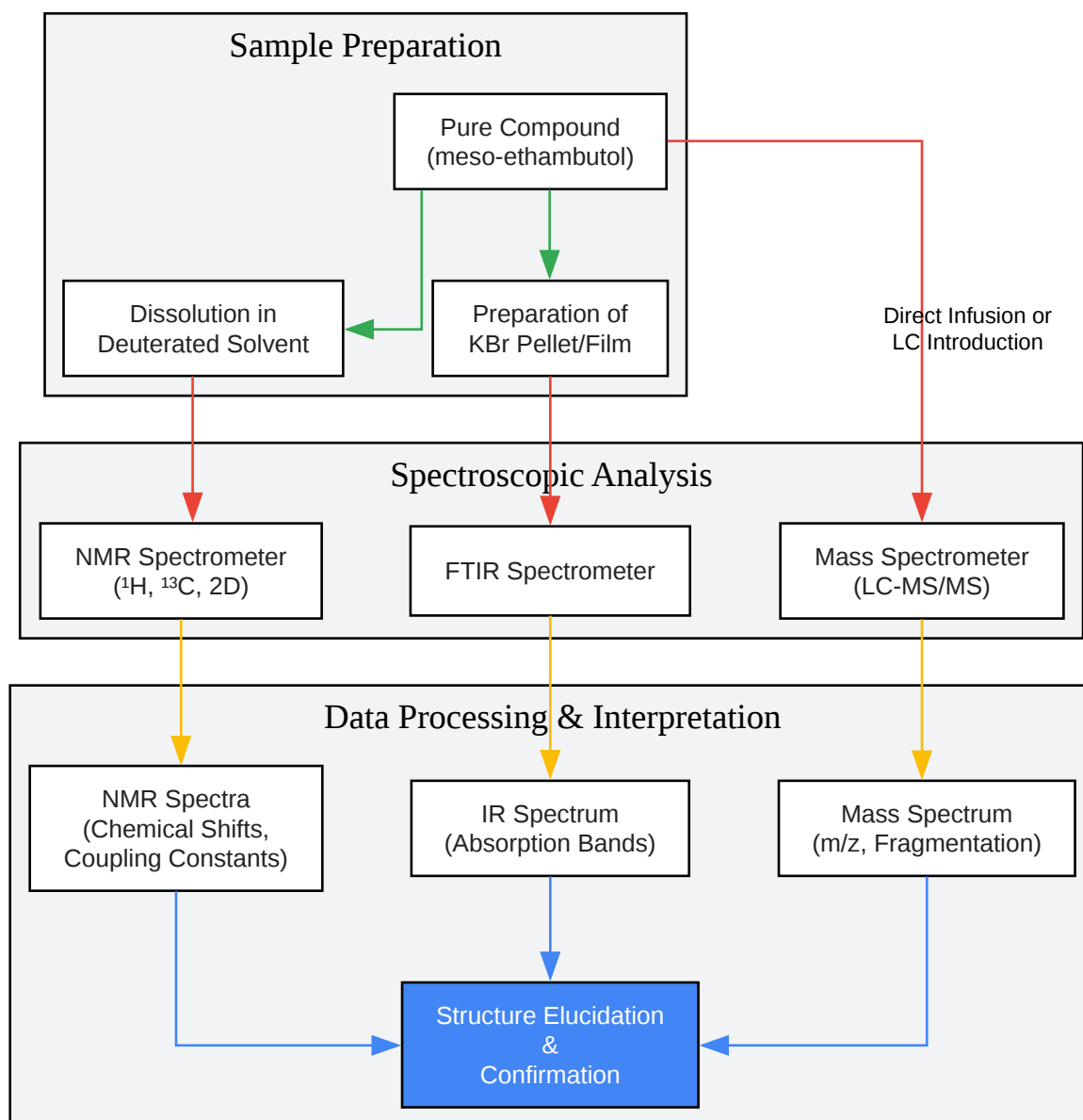
The following protocol is a representative method for the quantification of ethambutol in biological samples, which can be adapted for the analysis of meso-ethambutol.

- **Sample Preparation (Protein Precipitation):**
 - To a 100 µL plasma sample, add an internal standard.
 - Add 300 µL of a protein precipitation agent (e.g., acetonitrile containing 1% formic acid).
 - Vortex mix and then centrifuge to pellet the precipitated proteins.
 - Transfer the supernatant for LC-MS/MS analysis.

- Chromatographic Conditions:
 - Column: C18 analytical column (e.g., 50 x 2.1 mm, 3.5 μ m).
 - Mobile Phase A: Water with 5 mM ammonium formate and 0.1% formic acid.
 - Mobile Phase B: Acetonitrile with 5 mM ammonium formate and 0.1% formic acid.
 - Flow Rate: 0.4 mL/min.
 - Gradient: A suitable gradient program to achieve separation from other analytes.
- Mass Spectrometry Conditions:
 - Ionization Mode: Electrospray Ionization (ESI), positive mode.
 - Scan Type: Multiple Reaction Monitoring (MRM).
 - MRM Transitions:
 - Ethambutol: m/z 205.2 \rightarrow 116.1
 - Internal Standard: (select appropriate transition).
 - Ion Source Parameters: Optimize parameters such as ion spray voltage, temperature, and gas flows.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound like meso-ethambutol.



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Caption: Workflow for the spectroscopic analysis and structure elucidation of a chemical compound.

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References

- 1. Mass spectrometry for therapeutic drug monitoring of anti-tuberculosis drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
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